Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-6-methyl-
Overview
Description
Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-6-methyl- is a heterocyclic compound that belongs to the class of isoxazolo-pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an isoxazole ring fused to a pyridine ring, with additional hydrogenation and methylation at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-6-methyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles under reflux conditions in pyridine. This reaction leads to the formation of the isoxazolo-pyridine system . Another approach includes the use of Mannich bases in pyridine, which also results in the formation of substituted isoxazolopyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques, are likely to be employed.
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-6-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like pyridine or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydrogenated analogs. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-6-methyl- has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives have shown potential as gamma-aminobutyric acid (GABA) agonists and inhibitors of GABA uptake. They are being studied for their potential use in treating neurological disorders.
Biological Studies: The compound has been tested biologically on single neurons in the cat spinal cord and in vitro using synaptic membrane preparations obtained from rat brains.
Agrochemistry: Isoxazolo-pyridine derivatives have shown promising pesticidal activity and are being explored as herbicide antidotes.
Mechanism of Action
The mechanism of action of isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-6-methyl- involves its interaction with specific molecular targets. For instance, it acts as a weak GABA agonist and can inhibit GABA uptake . The compound’s ability to penetrate the blood-brain barrier suggests it may have central nervous system effects . The exact pathways and molecular targets involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol: This compound is a thio analogue of the GABA agonist THIP and has similar biological activities.
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol:
5,6,7,8-Tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol: This compound acts as a glycine antagonist.
Uniqueness
Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-6-methyl- is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to act as both a GABA agonist and inhibitor of GABA uptake, along with its potential to penetrate the blood-brain barrier, distinguishes it from other similar compounds .
Properties
IUPAC Name |
6-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-3-2-5-6(4-9)11-8-7(5)10/h2-4H2,1H3,(H,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUVYJFAJSMOFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)ONC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201004055 | |
Record name | 6-Methyl-4,5,6,7-tetrahydro[1,2]oxazolo[5,4-c]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201004055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83912-99-6 | |
Record name | 6-Methyl-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083912996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-4,5,6,7-tetrahydro[1,2]oxazolo[5,4-c]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201004055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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